1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea
Description
The compound 1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea belongs to the pyrroloindole family, a tricyclic scaffold widely recognized for its pharmacological relevance. The 2,3-dihydro-1H-pyrrolo[1,2-a]indole core is a privileged structure in drug discovery due to its presence in bioactive natural products (e.g., flinderole C with antimalarial activity and mitomycin C as an antitumor agent) . Modifications at the 3-position of the pyrroloindole ring, such as the introduction of urea or acetic acid moieties, have been shown to modulate biological activity, pharmacokinetics, and target selectivity .
This urea derivative features a 6-phenoxy substitution on the indole ring and a hydroxyurea group at the 3-position. The phenoxy group may enhance lipophilicity and influence binding interactions, while the urea moiety could contribute to hydrogen bonding with biological targets.
Properties
CAS No. |
146827-31-8 |
|---|---|
Molecular Formula |
C18H17N3O3 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea |
InChI |
InChI=1S/C18H17N3O3/c19-18(22)21(23)16-8-9-20-15-7-6-14(10-12(15)11-17(16)20)24-13-4-2-1-3-5-13/h1-7,10-11,16,23H,8-9H2,(H2,19,22) |
InChI Key |
JZRKEVDEKWYZSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C=C(C=C3)OC4=CC=CC=C4)C=C2C1N(C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydro-pyrroloindole core, followed by the introduction of the phenoxy group and finally the urea group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenoxy group and other substituents can be replaced with different groups to create derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of analogs with different functional groups.
Scientific Research Applications
Anticancer Applications
The compound has been investigated for its anticancer properties. Research indicates that derivatives of pyrroloindole compounds, including 1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea, exhibit potent activity against various cancer cell lines.
Kinase Inhibition
Kinases are pivotal in regulating numerous cellular processes, including metabolism, cell division, and apoptosis. The compound's structural features suggest it may serve as a selective inhibitor for various kinases:
Case Studies
- Aurora Kinase Inhibition : A derivative similar to this compound was tested as an Aurora A kinase inhibitor. It demonstrated significant antiproliferative activity against cancer cell lines such as HCT116 and MCF7, with IC50 values indicating high potency .
- EGFR Inhibition : Another study highlighted the potential of pyrroloindole derivatives in inhibiting the epidermal growth factor receptor (EGFR), which is critical for tumor growth in various cancers. The compound showed enhanced binding affinity compared to standard inhibitors like gefitinib .
Other Pharmacological Effects
Beyond anticancer applications, this compound has been explored for other therapeutic effects:
Antidiabetic Activity
Pyrroloindole derivatives have been noted for their ability to enhance insulin sensitivity and reduce blood glucose levels. This is particularly relevant in the context of developing new treatments for type 2 diabetes .
Antiviral Activity
There is emerging evidence that certain derivatives exhibit antiviral properties against HIV and other viruses. The presence of specific substituents on the phenyl ring can significantly influence their antiviral efficacy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea involves its interaction with specific molecular targets. The phenoxy and urea groups may facilitate binding to proteins or enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pyrroloindole Derivatives with Carboxylic Acid/Esters
(7-Benzyloxy-2,3-Dihydro-1H-Pyrrolo[1,2-a]Indol-1-Yl)Acetic Acids
These compounds, exemplified by 24 and 25 , are S1P1 functional antagonists developed for autoimmune diseases. Key features include:
- 7-Benzyloxy substitution : Enhances metabolic stability and central nervous system (CNS) penetration.
- Acetic acid group : Critical for S1P1 receptor binding, with stereochemistry (R-configuration) significantly impacting potency .
- Pharmacokinetics : Optimized for oral bioavailability and reduced off-target effects .
Comparison: Unlike the urea derivative, these compounds prioritize carboxylic acid groups for direct target engagement. The phenoxy substitution in the urea derivative may offer distinct steric and electronic effects compared to benzyloxy groups.
Pyrroloindolones (3-Keto Derivatives)
1,2-Dihydro-3H-Pyrrolo[1,2-a]Indol-3-Ones
Synthesized via palladium-catalyzed domino reactions, these derivatives (e.g., 3a-m, 5a-d) exhibit a 3-keto group instead of urea. Key
Chloro/Fluoro-Substituted Analogs
2-[4-(4-Chlorophenyl)Sulfanyl-7-Fluoro-2,3-Dihydro-1H-Pyrrolo[1,2-a]Indol-3-Yl]Acetic Acid
- Substituents : 4-Chlorophenyl sulfanyl and fluoro groups enhance metabolic stability and target affinity.
- Pharmacological profile : Designed for GPCR modulation (e.g., S1P1) with a focus on CNS availability .
Comparison : The absence of sulfur-based substituents in the urea derivative may simplify synthesis but reduce lipophilicity.
Enantioselective Derivatives
(R)-Ethyl 2-(7-Hydroxy-2,3-Dihydro-1H-Pyrrolo[1,2-a]Indol-1-Yl)Acetate
- Stereochemistry : The R-enantiomer exhibits 10-fold higher potency than the S-form in S1P1 antagonism .
- Synthetic strategy : Asymmetric catalysis ensures high enantiomeric excess (e.g., 97% ee) .
Comparison : The urea derivative’s stereochemical requirements remain unexplored but could significantly impact its activity.
Biological Activity
1-Hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 298.34 g/mol. Its structure features a pyrrolo[1,2-a]indole core, which is often associated with various biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,4-c]pyridine have demonstrated potent cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (LoVo), and ovarian (SK-OV-3) cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as Bcl-2 and caspase activation .
Table 1: Cytotoxic Activity of Pyrrolo Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | <10 |
| 5c | LoVo | 15 |
| 5f | SK-OV-3 | 8 |
2. Anti-inflammatory Effects
Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) and lipoxygenase pathways, leading to reduced inflammation. In vivo studies have demonstrated significant inhibition in rat models of paw edema, suggesting potential for treating inflammatory conditions .
Case Study: In Vivo Anti-inflammatory Activity
A study reported that a related compound exhibited a 48% reduction in edema at a dose of 33 mg/kg in rats, indicating strong anti-inflammatory potential .
3. Antidiabetic Activity
Pyrrolo derivatives have also been explored for their antidiabetic properties. Compounds have been shown to enhance insulin sensitivity in adipocytes, promoting glucose uptake without increasing circulating insulin levels. This suggests a potential role in managing type 2 diabetes mellitus .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo derivatives is significantly influenced by their substituents. For instance:
- The presence of a phenoxy group at position 6 enhances anticancer activity.
- Modifications at the nitrogen atoms and the carbon skeleton can alter the binding affinity to target proteins involved in cancer progression and inflammation.
Table 2: SAR Insights for Pyrrolo Derivatives
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 4 | Phenoxy | Increased anticancer activity |
| 6 | Alkyl (ethyl) | Enhanced anti-inflammatory effect |
| N-position | Methyl | Reduced toxicity |
Q & A
Q. Q1. What are common synthetic routes for pyrrolo[1,2-a]indole derivatives, and how can they be adapted for synthesizing 1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea?
Methodological Answer: A typical approach involves cyclization of propargylamide derivatives with electrophilic reagents. For example, refluxing precursors in xylene with chloranil (a dehydrogenation agent) for 25–30 hours, followed by NaOH treatment and recrystallization from methanol, is effective for pyrroloindole scaffold formation . Adapting this for the target compound would require introducing the 6-phenoxy group via nucleophilic aromatic substitution or palladium-catalyzed coupling during intermediate steps. Purification via column chromatography or recrystallization is critical to isolate enantiopure products .
Q. Q2. How can structural characterization of this compound be performed to confirm its molecular geometry?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Parameters such as unit cell dimensions (e.g., triclinic system with , , , and angles , , ) derived from similar pyrroloindole complexes can guide data interpretation . Complementary techniques like NMR (for stereochemical analysis) and HRMS (for molecular weight confirmation) are essential for cross-validation.
Advanced Research Questions
Q. Q3. What strategies are recommended for optimizing the stereoselective synthesis of chiral pyrrolo[1,2-a]indole derivatives?
Methodological Answer: Enantioselective synthesis often employs chiral auxiliaries or catalysts. For instance, a stereoselective route to (R)-ethyl 2-(7-hydroxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate involves asymmetric hydrogenation or enzymatic resolution . Key challenges include controlling diastereomeric excess during cyclization steps. Computational modeling (e.g., DFT) can predict transition states to optimize reaction conditions .
Q. Q4. How can researchers resolve contradictions in pharmacological data for pyrroloindole-based S1P1 modulators?
Methodological Answer: Discrepancies between in vitro potency (e.g., β-arrestin assays) and in vivo efficacy often arise from pharmacokinetic factors like central nervous system (CNS) penetration. For example, low CNS exposure in rodents may necessitate structural modifications (e.g., introducing polar groups or fluorinated substituents) to improve blood-brain barrier permeability . Parallel assessment of plasma protein binding and metabolic stability (e.g., liver microsome assays) is critical for data reconciliation .
Q. Q5. What experimental designs are suitable for evaluating the role of substituents on biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies should systematically vary substituents at key positions (e.g., 6-phenoxy, 3-urea). For example:
- Position 6: Replace phenoxy with alkoxy or heteroaryl groups to modulate lipophilicity.
- Position 3: Compare urea with thiourea or carbamate functionalities.
Biological evaluation via HTRF (Homogeneous Time-Resolved Fluorescence) assays for target engagement (e.g., S1P1 binding) and in vivo models (e.g., autoimmune disease rodents) can quantify potency shifts .
Methodological Challenges in Data Interpretation
Q. Q6. How should researchers address discrepancies between computational predictions and experimental results in molecular docking studies?
Methodological Answer: Re-evaluate force field parameters or solvent models used in simulations. For instance, docking pyrroloindole derivatives into S1P1 may require explicit water molecules in the binding pocket to account for hydrogen-bonding interactions . Experimental validation via mutagenesis (e.g., Ala-scanning of receptor residues) can identify critical binding motifs missed in silico .
Q. Q7. What analytical techniques are recommended for assessing compound stability under physiological conditions?
Methodological Answer:
- For hydrolytic stability: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, monitoring degradation via LC-MS.
- For oxidative stability: Use liver microsomes with NADPH cofactors to identify metabolic hotspots .
- Thermal stability: DSC (Differential Scanning Calorimetry) can detect polymorphic transitions affecting shelf life .
Advanced Structural and Mechanistic Probes
Q. Q8. How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 15N^{15}\text{N}15N) elucidate metabolic pathways of this compound?
Methodological Answer: Incorporate at the urea carbonyl or in the pyrroloindole ring. Track labeled metabolites in hepatocyte incubations using NMR or accelerator mass spectrometry (AMS). This clarifies whether detoxification pathways (e.g., glucuronidation) or reactive intermediates (e.g., epoxides) dominate .
Q. Q9. What strategies mitigate off-target effects in kinase inhibition assays?
Methodological Answer: Use orthogonal assays (e.g., radiometric vs. fluorescence-based kinase screens) to confirm specificity. For example, Ro-31-8425 (a PKC inhibitor with a pyrroloindole scaffold) showed off-target activity against MAP kinases, requiring counter-screening with kinase profiling panels (e.g., Eurofins KinaseProfiler) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
